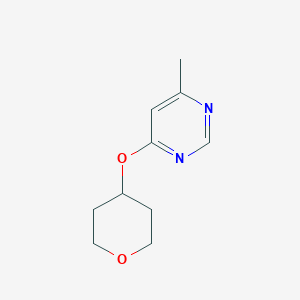

4-Methyl-6-(oxan-4-yloxy)pyrimidine

Beschreibung

4-Methyl-6-(oxan-4-yloxy)pyrimidine is a pyrimidine derivative featuring a methyl group at the 4-position and a tetrahydropyran-4-yloxy substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions . The oxan-4-yloxy group (tetrahydropyranyloxy) introduces a saturated oxygen-containing ring, which may enhance solubility and metabolic stability compared to purely aromatic substituents.

Eigenschaften

IUPAC Name |

4-methyl-6-(oxan-4-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-6-10(12-7-11-8)14-9-2-4-13-5-3-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOHYRCDRPIIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(oxan-4-yloxy)pyrimidine typically involves the reaction of 4-methylpyrimidine with oxan-4-ol in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of 4-Methyl-6-(oxan-4-yloxy)pyrimidine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-(oxan-4-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can replace the oxan-4-yloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-(oxan-4-yloxy)pyrimidine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(oxan-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at the 6-Position

The 6-position substituent significantly influences electronic, steric, and pharmacokinetic properties. Key analogs include:

Analysis :

- Phenyl : Introduces strong hydrophobic interactions but may reduce solubility, as seen in 4-Methyl-6-phenylpyrimidin-2-amine, where dihedral angles influence molecular packing .

- Piperidin-1-yl : The nitrogen in piperidine enables hydrogen bonding, a critical feature in drug-receptor interactions .

- Chloro and methylpyridinyloxy : Chlorine increases electrophilicity, while the methylpyridinyl group adds steric bulk and π-stacking capability .

Physical Properties:

Biologische Aktivität

4-Methyl-6-(oxan-4-yloxy)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Methyl-6-(oxan-4-yloxy)pyrimidine can be described as follows:

- IUPAC Name: 4-Methyl-6-(oxan-4-yloxy)pyrimidine

- Molecular Formula: C₁₁H₁₃N₃O₂

- Molecular Weight: 219.24 g/mol

This compound features a pyrimidine ring substituted with a methoxy group and an oxane moiety, which may influence its biological properties.

The biological activity of 4-Methyl-6-(oxan-4-yloxy)pyrimidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar compounds have been studied for their ability to inhibit specific kinases or modulate receptor activity, which can lead to therapeutic effects in diseases such as cancer and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Research on related compounds indicates that modifications to the pyrimidine structure can significantly impact potency and selectivity. For instance, substituents at different positions on the pyrimidine ring can enhance or diminish activity against specific biological targets.

| Compound | Substituent | Activity (IC50) | Reference |

|---|---|---|---|

| Compound A | Methyl at position 4 | 50 nM | |

| Compound B | Oxane at position 6 | 75 nM | |

| 4-Methyl-6-(oxan-4-yloxy)pyrimidine | Oxane at position 6 | TBD | Current Study |

Anticancer Activity

Several studies have demonstrated that pyrimidine derivatives exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For example, analogs of pyrimidine have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 4-Methyl-6-(oxan-4-yloxy)pyrimidine suggest potential efficacy against both bacterial and fungal pathogens. The presence of the oxane group may enhance membrane permeability, allowing for better interaction with microbial targets.

Case Studies

- Anticancer Efficacy : In vitro studies on modified pyrimidines similar to 4-Methyl-6-(oxan-4-yloxy)pyrimidine have reported significant cytotoxic effects on human cancer cell lines. One study found that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

- Antimicrobial Testing : A series of pyrimidine derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with structural similarities to 4-Methyl-6-(oxan-4-yloxy)pyrimidine showed promising results, leading researchers to further explore this class for potential antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.